

Application Notes: Dimethyl **Sulfoxide** (DMSO) as a Cryoprotectant for Cell Lines

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Compound of Interest

Compound Name: *Sulfoxide*
Cat. No.: *B087167*

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Introduction

Cryopreservation is the process of preserving biological materials, such as cells and tissues, at ultra-low temperatures, typically in liquid nitrogen (-196°C). At these temperatures, all metabolic activity is arrested, allowing for long-term storage. A critical component of successful cryopreservation is the use of cryoprotective agents (CPAs) to mitigate cellular damage during the freezing and thawing processes. Dimethyl **sulfoxide** (DMSO) is a widely used and highly effective cryoprotectant for a broad range of cell lines.^{[1][2]} Its efficacy stems from its ability to permeate cell membranes and prevent the formation of damaging intracellular ice crystals.^{[1][2]}

Mechanism of Action

The primary role of DMSO as a cryoprotectant is to prevent the lethal damage caused by the formation of ice crystals within the cells and to mitigate the toxic effects of solute concentration as water freezes.^[1] This is achieved through several mechanisms:

- Depression of Freezing Point: DMSO lowers the freezing point of the intracellular and extracellular solutions, reducing the amount of ice formed at any given temperature.^[1]
- Prevention of Intracellular Ice Formation: By permeating the cell, DMSO reduces the amount of intracellular water available to form ice crystals.^{[1][2]} This encourages cellular dehydration at a controlled rate as the extracellular medium freezes first.

- Mitigation of "Solution Effects": As ice forms in the extracellular medium, solutes become concentrated, which can be toxic to cells. DMSO helps to reduce this concentration effect.[1]
- Inhibition of Eutectic NaCl Crystallization: Recent studies suggest that a key mechanism of DMSO's cryoprotective effect is its ability to inhibit the eutectic crystallization of sodium chloride (NaCl), which is highly detrimental to cell viability.[3][4][5]

Cytotoxicity of DMSO

While essential for cryopreservation, DMSO can also be toxic to cells, particularly at higher concentrations and with prolonged exposure at room temperature.[6][7] The cytotoxicity is concentration- and time-dependent.[8] Most cell lines can tolerate DMSO concentrations up to 1% in culture without significant cytotoxicity, while concentrations of 5% or higher can inhibit cell proliferation and may be cytotoxic.[6][9] Therefore, it is crucial to minimize the exposure time of cells to high concentrations of DMSO before freezing and to remove it promptly after thawing.[7][10]

Optimizing Cryopreservation with DMSO

Several factors influence the success of cryopreservation with DMSO. These parameters should be optimized for each specific cell line to ensure maximum viability and recovery post-thaw.

- DMSO Concentration: The most commonly used concentration of DMSO for cryopreservation is between 5% and 10% (v/v) in the freezing medium.[2][9][11]
- Cooling Rate: A slow and controlled cooling rate of approximately -1°C per minute is recommended for most mammalian cell lines.[7][12][13][14][15] This allows for sufficient dehydration of the cells before intracellular ice can form.
- Cell Density: The optimal cell density for cryopreservation typically ranges from 1×10^6 to 1×10^7 viable cells/mL.[7][14][16]
- Thawing Rate: Rapid thawing is crucial to prevent the formation of small ice crystals (recrystallization) that can damage cells. This is typically achieved by warming the cryovial in a 37°C water bath.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of DMSO as a cryoprotectant.

Table 1: Recommended DMSO Concentrations for Cryopreservation

Cell Type	Recommended DMSO Concentration (v/v)	Reference
Most Mammalian Cell Lines	5 - 10%	[2][9][11]
CHO Cell Lines	7.5% (found to be robust)	
Regulatory T Cells (Tregs)	5% (showed improved recovery over 10%)	[17]
Human iPS Cells	10%	[18]

Table 2: Effect of Cooling Rate on Cell Viability

Cell Line	Cooling Rate	Post-Thaw Viability/Recovery	Reference
C2C12 Myoblasts	1°C/min	65%	[13]
C2C12 Myoblasts	10°C/min	59%	[13]
C2C12 Myoblasts	30°C/min	54%	[13]
Human iPS Cells	1°C/min	~98%	[18]
Human iPS Cells	3°C/min	Significantly higher than 10°C/min	[18]
Human iPS Cells	10°C/min	Lower than 1°C/min and 3°C/min	[18]

Table 3: DMSO Cytotoxicity Thresholds in Cell Culture

Cell Line	DMSO Concentration	Observation	Reference
Hep G2	5%	No cell proliferation	[6]
HepG2	2.5% (24h)	>30% reduction in viability	[8]
Huh7	5% (24h)	49.1% reduction in viability	[8]
Leukemic cell lines	≥ 2% (24h)	Significant decrease in proliferation	
Mesenchymal Stem Cells	10%	~50% suppression of cell viability	[10]

Protocols: Cryopreservation of Mammalian Cell Lines Using DMSO

Materials

- Healthy, actively dividing cell culture
- Complete growth medium (e.g., DMEM or RPMI-1640)
- Fetal Bovine Serum (FBS) or other appropriate serum
- Dimethyl **sulfoxide** (DMSO), cell culture grade
- Phosphate-buffered saline (PBS), sterile
- Trypsin-EDTA (for adherent cells)
- Cryovials, sterile
- Controlled-rate freezing container (e.g., "Mr. Frosty")
- -80°C freezer

- Liquid nitrogen storage dewar
- 37°C water bath
- Personal protective equipment (gloves, lab coat, safety glasses)

Protocol 1: Cryopreservation of Adherent Mammalian Cells

This protocol is suitable for most adherent cell lines.

- Cell Preparation:
 - Select a culture that is in the logarithmic growth phase with high viability (>90%).
 - Aspirate the culture medium.
 - Wash the cell monolayer with sterile PBS.
 - Add trypsin-EDTA to detach the cells and incubate at 37°C for the appropriate time.
 - Neutralize the trypsin with complete growth medium.
 - Transfer the cell suspension to a sterile centrifuge tube.
- Cell Counting and Centrifugation:
 - Perform a viable cell count using a hemocytometer and trypan blue exclusion.
 - Centrifuge the cell suspension at a low speed (e.g., 200-400 x g) for 5 minutes to pellet the cells.[7][16]
 - Aspirate the supernatant.
- Resuspension in Freezing Medium:
 - Prepare the freezing medium. A common formulation is 90% complete growth medium with 10% DMSO, or 90% FBS with 10% DMSO.

- Gently resuspend the cell pellet in the freezing medium to a final concentration of 1×10^6 to 1×10^7 cells/mL.[7][14][16]
- Aliquoting and Freezing:
 - Dispense 1 mL of the cell suspension into each labeled cryovial.
 - Place the cryovials into a controlled-rate freezing container.
 - Place the freezing container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[7]
 - The following day, transfer the cryovials to a liquid nitrogen dewar for long-term storage.

Protocol 2: Cryopreservation of Suspension Mammalian Cells

This protocol is suitable for cells that grow in suspension.

- Cell Preparation:
 - Select a culture that is in the logarithmic growth phase with high viability (>90%).
 - Transfer the cell suspension to a sterile centrifuge tube.
- Cell Counting and Centrifugation:
 - Perform a viable cell count using a hemocytometer and trypan blue exclusion.
 - Centrifuge the cell suspension at a low speed (e.g., 200-400 x g) for 5 minutes to pellet the cells.[16]
 - Aspirate the supernatant.
- Resuspension in Freezing Medium:
 - Prepare the freezing medium as described in Protocol 1.

- Gently resuspend the cell pellet in the freezing medium to a final concentration of 1×10^6 to 1×10^7 cells/mL.[7][16]
- Aliquoting and Freezing:
 - Follow the same procedure for aliquoting and freezing as described in Protocol 1.

Protocol 3: Thawing of Cryopreserved Cells

Rapid thawing is critical for high cell viability.

- Preparation:
 - Prepare a culture flask with the appropriate volume of pre-warmed complete growth medium.
 - Warm a water bath to 37°C.
- Thawing:
 - Remove a cryovial from the liquid nitrogen dewar.
 - Immediately place the vial in the 37°C water bath.
 - Gently agitate the vial until only a small ice crystal remains. This should take approximately 1-2 minutes.
- Cell Recovery:
 - Wipe the outside of the vial with 70% ethanol to sterilize it.
 - Using a sterile pipette, transfer the thawed cell suspension into the prepared culture flask containing pre-warmed medium.
 - Gently rock the flask to mix the cells.
 - To remove the DMSO, some protocols recommend centrifuging the cell suspension after thawing and resuspending the cell pellet in fresh medium before plating.[7] However, for many robust cell lines, direct dilution into a larger volume of medium is sufficient.

- Incubation:
 - Place the culture flask in a humidified incubator at 37°C with 5% CO2.
 - Change the culture medium after 24 hours to remove any remaining DMSO and dead cells.

Experimental Protocol: Assessment of Post-Thaw Cell Viability

It is essential to assess the viability of cells after thawing to determine the success of the cryopreservation process.

- Materials:
 - Thawed cell suspension
 - Trypan blue solution (0.4%)
 - Hemocytometer
 - Microscope
- Procedure:
 - Take a small aliquot of the thawed cell suspension (e.g., 20 µL).
 - Mix it with an equal volume of trypan blue solution.
 - Incubate for 1-2 minutes at room temperature.
 - Load the mixture into a hemocytometer.
 - Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.
 - Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

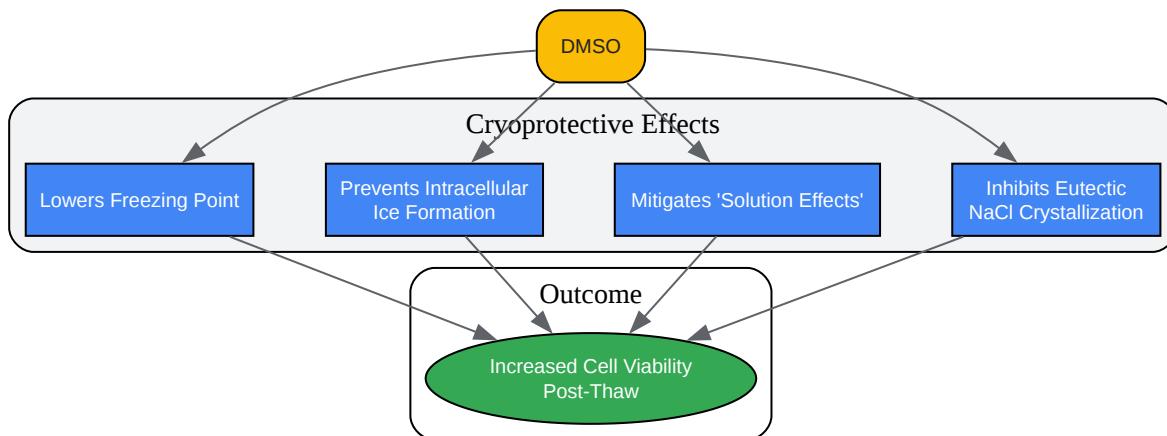
Other methods for assessing cell viability include using fluorescent dyes like Calcein AM and Propidium Iodide with flow cytometry or fluorescence microscopy, or metabolic assays such as MTT or resazurin-based assays.[19][20][21][22]

Visualizations



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Caption: Standard workflow for cell cryopreservation and thawing.



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Caption: Mechanism of action of DMSO as a cryoprotectant.

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Phone: (601) 213-4426
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